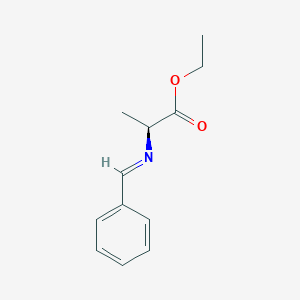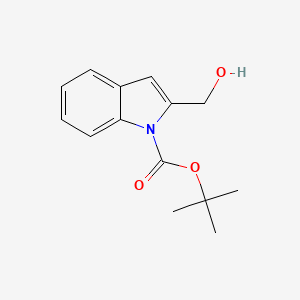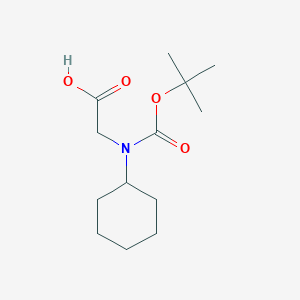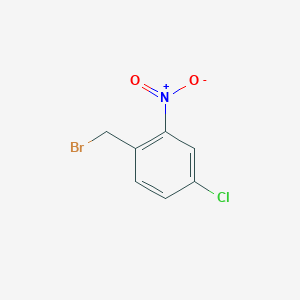
1-(溴甲基)-4-氯-2-硝基苯
描述
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are commonly used in organic synthesis as alkylating agents . The presence of a bromomethyl group can significantly influence the compound’s reactivity, making it a good leaving group in nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of brominated compounds often involves the reaction of the corresponding hydrocarbon with bromine or a bromine-containing compound . The specific conditions and reagents used can vary depending on the structure of the starting material and the desired product .Molecular Structure Analysis
Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom to which the bromine atom is attached . The presence of other substituents on the molecule, such as a nitro or chloro group, can influence the compound’s overall shape and properties .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. They are often used as alkylating agents in organic synthesis, where they can react with nucleophiles to form new carbon-carbon bonds . The presence of other functional groups on the molecule can influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure. Factors that can influence these properties include the presence and position of other functional groups on the molecule, the overall size and shape of the molecule, and the specific conditions under which the compound is studied.科学研究应用
Synthesis of Block Copolymers
“1-(Bromomethyl)-4-chloro-2-nitrobenzene” can be used in the synthesis of block copolymers. For instance, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The process involves using a RAFT-macro agent, which is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
Intermediate for Organic Synthesis
This compound is employed as an intermediate for organic synthesis . It can be used in the production of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Applications
“1-(Bromomethyl)-4-chloro-2-nitrobenzene” also finds use in the pharmaceutical industry . As an intermediate, it can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Synthesis of Cyclopropanes
This compound can be used as a reagent for the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are used in various chemical reactions due to their high reactivity.
Catalyst for Various Reactions
“1-(Bromomethyl)-4-chloro-2-nitrobenzene” can act as a catalyst for a variety of reactions. As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in many areas of research.
Synthesis of Heterocycles
This compound has been used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in organic chemistry, with many applications in pharmaceuticals and materials science.
作用机制
The mechanism of action of bromomethyl compounds in chemical reactions often involves the formation of a carbocation intermediate. The bromomethyl group acts as a good leaving group, allowing a nucleophile to attack the carbon atom and form a new bond.
安全和危害
属性
IUPAC Name |
1-(bromomethyl)-4-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOHIQKJHEBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442165 | |
| Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-chloro-2-nitrobenzene | |
CAS RN |
52311-59-8 | |
| Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-chloro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
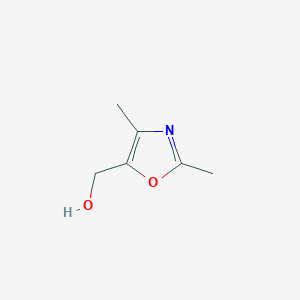


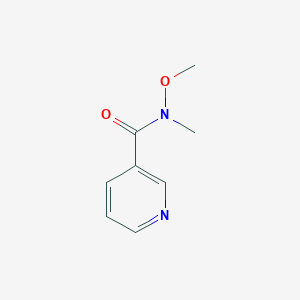
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

